Dimethyl 2-bromoisophthalate

Description

BenchChem offers high-quality Dimethyl 2-bromoisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-bromoisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPOMFOMBISJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192163 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39622-80-5 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39622-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Identity and Physical Characteristics

An In-depth Technical Guide to Dimethyl 2-Bromoisophthalate: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of Dimethyl 2-bromoisophthalate (CAS No. 39622-80-5), a key chemical intermediate for researchers, chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the structural nuances that dictate its reactivity and utility in modern synthesis, offering field-proven insights into its application.

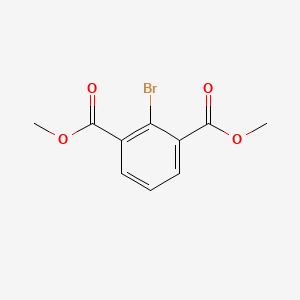

Dimethyl 2-bromoisophthalate is an aromatic compound distinguished by a unique substitution pattern on the benzene ring: two methyl ester groups situated meta to each other (positions 1 and 3) and a bromine atom at the position between them (position 2). This specific arrangement, particularly the steric crowding around the bromine atom by the two bulky ester groups, is the primary determinant of its chemical behavior and synthetic potential.

The compound is a solid at ambient temperature and exhibits limited solubility in aqueous media, necessitating the use of organic solvents in most reaction schemes.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 39622-80-5 | [3] |

| Molecular Formula | C₁₀H₉BrO₄ | [3] |

| Molecular Weight | 273.08 g/mol | [3] |

| Synonyms | 2-Bromoisophthalic acid dimethyl ester | [3] |

| Physical Form | Solid | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 313.0 ± 22.0 °C at 760 mmHg | [3] |

| Flash Point | 143.1 ± 22.3 °C | [3] |

| Solubility | Very slightly soluble in water (0.52 g/L at 25°C) |[2] |

Caption: Chemical structure of Dimethyl 2-bromoisophthalate.

Spectroscopic Signature and Structural Elucidation

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific isomer is limited, its structure allows for predictable spectral features.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Region (δ 7.5-8.5 ppm): Three distinct signals for the aromatic protons, likely showing complex splitting patterns (doublets, triplets).- Methyl Region (δ 3.8-4.0 ppm): Two separate singlets (3H each) for the two methyl ester groups due to the asymmetric electronic environment created by the ortho-bromine atom. |

| ¹³C NMR | - Carbonyl Region (δ 164-168 ppm): Two distinct signals for the ester carbonyl carbons.- Aromatic Region (δ 120-140 ppm): Six signals for the aromatic carbons, with the carbon directly bonded to the bromine atom showing a characteristic shift (~120-125 ppm).- Methyl Region (δ 52-55 ppm): Two distinct signals for the methyl carbons. |

| Infrared (IR) | - ~1730 cm⁻¹: Strong, sharp absorbance from the C=O stretching of the ester groups.- ~1250 cm⁻¹: Strong C-O stretching band.- ~3000-3100 cm⁻¹: Aromatic C-H stretching.- ~1450-1600 cm⁻¹: Aromatic C=C ring stretching.- ~550-750 cm⁻¹: C-Br stretching in the fingerprint region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, confirming the presence of a single bromine atom. For C₁₀H₉BrO₄, this would be observed at m/z 272 and 274.- Key Fragments: Common fragmentation patterns would include the loss of a methoxy radical (·OCH₃) to give [M-31]⁺ or a carbomethoxy group (·COOCH₃) to give [M-59]⁺. |

Synthesis and Strategic Reactivity

The true value of Dimethyl 2-bromoisophthalate for a synthetic chemist lies in its reactivity, which is governed by the interplay between the aryl bromide and the diester functionalities.

Synthetic Pathway

Direct bromination of dimethyl isophthalate is challenging for producing the 2-bromo isomer with high selectivity. The two meta-directing ester groups favor bromination at the 5-position.[4] A more reliable and controlled approach involves the esterification of the corresponding 2-bromoisophthalic acid. This two-step process ensures the bromine is placed at the desired position prior to the formation of the methyl esters.

Caption: Synthetic workflow for Dimethyl 2-bromoisophthalate.

Protocol 1: Fischer Esterification of 2-Bromoisophthalic Acid

This protocol is adapted from a standard procedure for the esterification of a related bromo-aromatic acid and serves as a reliable method for synthesis.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoisophthalic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq) to act as both solvent and reagent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq). Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water.

-

Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Trustworthiness Check: This step is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

-

Isolation: The product, being poorly water-soluble, will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Core Reactivity: A Platform for Complexity

The synthetic utility of this molecule stems from the ability to selectively transform the C-Br bond, leaving the ester groups intact for later manipulation.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime substrate for reactions like Suzuki, Stille, Heck, and Sonogashira coupling. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, a cornerstone of modern medicinal chemistry and materials science.

-

Field Insight: The significant steric hindrance from the two flanking ester groups presents a mechanistic challenge. This is not a trivial substrate. Successful coupling often requires the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) are often necessary to promote the difficult oxidative addition step of Pd(0) into the sterically encumbered C-Br bond and to prevent catalyst decomposition.

-

-

Ester Group Manipulation: The two methyl ester groups can be readily hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to regenerate the diacid. They can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol.

Caption: Key reactivity pathways of Dimethyl 2-bromoisophthalate.

Safety and Handling

Dimethyl 2-bromoisophthalate is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [6] |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) | | |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Prevent dust formation during transfer.[8]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8]

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87741, Dimethyl 2-bromoterephthalate. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). The Chemistry of Dimethyl 2-Bromopentanedioate: Synthesis & Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15088, Dimethyl isophthalate. Retrieved from [Link]

- Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS # 39622-80-5, Dimethyl 2-bromoisophthalate - chemBlink [chemblink.com]

- 3. Dimethyl 2-bromoisophthalate | CAS: 39622-80-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 5. DIMETHYL 5-BROMOISOPHTHALATE | 51760-21-5 [chemicalbook.com]

- 6. Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to Dimethyl 2-Bromoisophthalate for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-bromoisophthalate is a halogenated aromatic dicarboxylate ester that serves as a versatile and valuable building block in modern organic synthesis. Its molecular structure, featuring a bromine atom and two methyl ester functionalities strategically positioned on a benzene ring, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, with a particular focus on its application in the synthesis of biaryl scaffolds, which are prevalent in many classes of therapeutic agents, including kinase inhibitors. The precise molecular weight of Dimethyl 2-bromoisophthalate is 273.08 g/mol .[1][2]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of Dimethyl 2-bromoisophthalate is fundamental to its effective application in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods.

| Property | Value | Source |

| Molecular Weight | 273.08 g/mol | [1][2] |

| Molecular Formula | C₁₀H₉BrO₄ | [1] |

| CAS Number | 39622-80-5 | [1][2] |

| Appearance | Solid | |

| Density | Approximately 1.5 g/cm³ | [1] |

| Boiling Point | 313.0 ± 22.0 °C at 760 mmHg | [1] |

| Flash Point | 143.1 ± 22.3 °C | [1] |

| Solubility | Very slightly soluble in water (0.52 g/L at 25 °C, calculated) | [2] |

Application in the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The presence of a bromine atom on the aromatic ring makes Dimethyl 2-bromoisophthalate an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.[3][4][5] The resulting biaryl structures are privileged motifs in a vast array of biologically active molecules, including numerous approved drugs.[5]

The isophthalate core of the molecule can serve as a rigid scaffold to which various aryl or heteroaryl groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The two methyl ester groups provide additional handles for further chemical modification, such as hydrolysis to the corresponding dicarboxylic acid, amidation, or reduction to diols, further expanding the synthetic utility of the resulting biaryl products.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of several key components, each playing a critical role in the catalytic cycle.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). The choice of catalyst and its associated ligands can significantly influence reaction efficiency, particularly with sterically hindered or electronically challenging substrates.[4]

-

Ligands: Phosphine-based ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, are commonly employed to stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5]

-

Base: A base is essential for the activation of the organoboron species, facilitating the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[4] The choice of base can impact reaction rates and yields and must be compatible with the functional groups present in the substrates.

-

Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Experimental Protocol: Synthesis of Dimethyl 2-phenylisophthalate

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using Dimethyl 2-bromoisophthalate and phenylboronic acid. This transformation yields Dimethyl 2-phenylisophthalate, a biaryl dicarboxylate that can serve as a precursor for more complex molecules in drug discovery.

Reaction Scheme:

Materials:

-

Dimethyl 2-bromoisophthalate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (manifold or balloon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dimethyl 2-bromoisophthalate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent should be sufficiently degassed by sparging with an inert gas for at least 30 minutes prior to use.

-

Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C, depending on the solvent system) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Dimethyl 2-phenylisophthalate.

Self-Validating System and Causality

This protocol incorporates a self-validating system through the monitoring of the reaction progress by TLC. The disappearance of the starting material (Dimethyl 2-bromoisophthalate) and the appearance of a new, less polar spot corresponding to the product (Dimethyl 2-phenylisophthalate) provides a real-time assessment of the reaction's success. The choice of a palladium catalyst with a phosphine ligand is based on established principles of transition metal catalysis for efficient C-C bond formation.[4][5] The use of a base and a biphasic solvent system is a standard and well-validated approach for the Suzuki-Miyaura coupling, ensuring the activation of the boronic acid and the solubility of both organic and inorganic reagents.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis of Dimethyl 2-phenylisophthalate.

Caption: Workflow for the Suzuki-Miyaura coupling of Dimethyl 2-bromoisophthalate.

Safety and Handling

Dimethyl 2-bromoisophthalate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

Dimethyl 2-bromoisophthalate, with a molecular weight of 273.08 g/mol , is a key synthetic intermediate with significant applications in medicinal chemistry and materials science. Its utility is particularly pronounced in the construction of biaryl frameworks through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

- European Journal of Organic Chemistry. Blue-to-Green Delayed Fluorescence of 2-Aminoisophthalic Acid Diesters Dispersed in Polymer Film. N.p., June 2017.

- ResearchGate. The crystal structure of 2-aminoisophthalic acid, C8H7NO4. N.p., January 2020.

- The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. N.p., September 2023.

- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. N.p., January 2022.

- PubMed. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. N.p., September 2019.

- ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. N.p., September 2019.

- ResearchGate. (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. N.p., August 2025.

- PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0)

- ResearchGate. Masaki SHIMIZU | Professor (Full) | Doctor of Philosophy | Kyoto Institute of Technology, Kyoto | Faculty of Molecular Chemistry and Engineering | Research profile. N.p., n.d.

- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. N.p., n.d.

- ResearchGate. Single Benzene Green Fluorophore: Solid-State Emissive, Water-Soluble, and Solvent- and pH-Independent Fluorescence with Large Stokes Shifts | Request PDF. N.p., August 2025.

- Blue-to-Green Delayed Fluorescence of 2-Aminoisophthalic Acid .... N.p., n.d.

- Esters-buliding-blocks. 39622-80-5 Archives. N.p., n.d.

- Ambeed.com.

- Finetech Industry Limited.

- ResearchGate.

- chemBlink.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dimethyl 2-Bromoisophthalate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for dimethyl 2-bromoisophthalate, a valuable building block in the development of novel pharmaceutical compounds and advanced materials. The primary focus of this document is a robust and reliable multi-step synthesis commencing from dimethyl isophthalate. The core of this strategy involves a regioselective nitration, followed by reduction to the corresponding amine, and culminating in a Sandmeyer reaction to introduce the bromo substituent at the C-2 position. This guide delves into the mechanistic underpinnings of each reaction, offering detailed, step-by-step protocols derived from established literature. Furthermore, a critical analysis of alternative synthetic strategies, such as direct bromination, is presented to highlight the challenges associated with regioselectivity in electrophilic aromatic substitution on the isophthalate scaffold. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, providing them with the necessary technical insights for the successful preparation of dimethyl 2-bromoisophthalate.

Introduction and Strategic Overview

Dimethyl 2-bromoisophthalate is an important synthetic intermediate characterized by a bromine atom positioned between two methyl ester groups on a benzene ring. This unique substitution pattern makes it a versatile precursor for the introduction of diverse functionalities through cross-coupling reactions or nucleophilic substitution, enabling the construction of complex molecular architectures.

The synthesis of dimethyl 2-bromoisophthalate presents a regiochemical challenge. The two meta-disposed ester groups on the isophthalate ring are deactivating and direct incoming electrophiles primarily to the C-5 position. Therefore, a direct electrophilic bromination of dimethyl isophthalate is unlikely to yield the desired 2-bromo isomer in significant quantities.

To overcome this challenge, this guide details a more strategic and reliable approach: the Sandmeyer reaction pathway . This multi-step synthesis offers precise control over the position of the bromo substituent. The overall synthetic strategy is depicted in the workflow below.

Caption: Overall workflow for the synthesis of dimethyl 2-bromoisophthalate.

The Sandmeyer Reaction Pathway: A Detailed Exploration

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[1][2][3] This method is particularly advantageous for introducing substituents that are not readily accessible through direct electrophilic aromatic substitution.

Step 1: Nitration of Dimethyl Isophthalate

The initial step in the Sandmeyer route is the nitration of dimethyl isophthalate to introduce a nitro group at the C-2 position. While the C-5 position is electronically favored, careful control of reaction conditions can influence the regioselectivity. It is important to note that the formation of other isomers, particularly the 5-nitro and 4-nitro derivatives, is a common side reaction.[4][5] Purification by chromatography or recrystallization is typically required to isolate the desired dimethyl 2-nitroisophthalate.

Reaction Mechanism: The nitration proceeds via an electrophilic aromatic substitution mechanism. A nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Experimental Protocol: Synthesis of Dimethyl 2-Nitroisophthalate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add dimethyl isophthalate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Formation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of dimethyl isophthalate, maintaining the reaction temperature between 0 and 10 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture slowly onto crushed ice.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Purify the crude product by column chromatography or recrystallization to isolate dimethyl 2-nitroisophthalate.

| Parameter | Value |

| Starting Material | Dimethyl Isophthalate |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Solvent | Concentrated Sulfuric Acid |

| Temperature | 0 - 10 °C |

| Reaction Time | 1 - 3 hours |

Table 1: Key parameters for the nitration of dimethyl isophthalate.

Step 2: Reduction of Dimethyl 2-Nitroisophthalate

The second step involves the reduction of the nitro group in dimethyl 2-nitroisophthalate to a primary amine, yielding dimethyl 2-aminoisophthalate. This transformation is a critical precursor to the diazotization step. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid systems being the most common.

Reaction Mechanism: The reduction of a nitro group to an amine is a six-electron reduction. In the case of catalytic hydrogenation, the reaction occurs on the surface of a heterogeneous catalyst (e.g., palladium on carbon) with molecular hydrogen. For metal-acid systems (e.g., Sn/HCl or Fe/HCl), the metal acts as the electron donor in an acidic medium.

Experimental Protocol: Synthesis of Dimethyl 2-Aminoisophthalate

-

Reaction Setup: To a solution of dimethyl 2-nitroisophthalate in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude dimethyl 2-aminoisophthalate, which can be purified further by recrystallization if necessary.

| Parameter | Value |

| Starting Material | Dimethyl 2-Nitroisophthalate |

| Reagents | H₂ (gas), 10% Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | Atmospheric or slightly elevated |

Table 2: Key parameters for the reduction of dimethyl 2-nitroisophthalate.

Steps 3 & 4: Diazotization and Sandmeyer Reaction

This two-part final stage is the core of the Sandmeyer strategy. The primary amine of dimethyl 2-aminoisophthalate is first converted to a diazonium salt, which is then immediately reacted with a copper(I) bromide solution to yield the target molecule, dimethyl 2-bromoisophthalate.

Reaction Mechanism:

-

Diazotization: The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid (e.g., HBr). The amine then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to form the diazonium salt.[6]

-

Sandmeyer Reaction: The Sandmeyer reaction itself is believed to proceed through a radical mechanism. Copper(I) acts as a catalyst, transferring an electron to the diazonium salt to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.[1][3]

Caption: Key stages of the Sandmeyer reaction for dimethyl 2-bromoisophthalate.

Experimental Protocol: Synthesis of Dimethyl 2-Bromoisophthalate

-

Preparation of Copper(I) Bromide Solution: Prepare a solution of copper(I) bromide in hydrobromic acid.

-

Diazotization: In a separate flask, dissolve dimethyl 2-aminoisophthalate in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-30 minutes after the addition is complete.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the prepared copper(I) bromide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period. Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield pure dimethyl 2-bromoisophthalate.

| Parameter | Value |

| Starting Material | Dimethyl 2-Aminoisophthalate |

| Reagents | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |

| Solvent | Water, Hydrobromic Acid |

| Temperature | 0 - 5 °C (Diazotization), Room Temperature (Sandmeyer) |

Table 3: Key parameters for the Sandmeyer reaction.

Alternative Synthetic Route: The Challenge of Direct Bromination

While seemingly more direct, the electrophilic bromination of dimethyl isophthalate to achieve the 2-bromo isomer is fraught with regiochemical challenges. The two meta-directing ester groups strongly deactivate the ring towards electrophilic attack and direct incoming electrophiles to the C-5 position, which is sterically and electronically favored.

While some advanced methods for ortho-C-H bromination using directing groups have been developed, these often require specialized catalysts and conditions and may not be readily applicable to the isophthalate system without extensive optimization.[7][8] For instance, methods involving palladium or rhodium catalysis have been reported for the ortho-bromination of certain aromatic compounds, but their efficacy on dimethyl isophthalate for selective 2-bromination is not well-documented in readily available literature.

Therefore, for a reliable and scalable synthesis of dimethyl 2-bromoisophthalate, the Sandmeyer reaction pathway remains the superior and recommended approach.

Conclusion

This technical guide has detailed a robust and reliable synthetic pathway for the preparation of dimethyl 2-bromoisophthalate. The multi-step approach, centered around a key Sandmeyer reaction, provides a strategic solution to the regiochemical challenges inherent in the direct functionalization of the isophthalate core. By following the detailed protocols and understanding the underlying chemical principles outlined in this document, researchers and scientists can confidently synthesize this valuable intermediate for their applications in drug discovery and materials science.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022 , 19(1), 1-24. [Link]

-

Sandmeyer reaction. In Wikipedia. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Regioselective bromination: an approach to the d-ring of the gilvocarcins. Heterocycles, 2014 , 88(2), 1275-1282. [Link]

- Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

- Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.

-

5-Nitroisophthalic acid. Richman Chemical Inc.. [Link]

-

The palladium(ii)-catalyzed regioselective ortho-C–H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration. Organic & Biomolecular Chemistry, 2019 , 17(3), 543-553. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 2023 , 62(12), e202216239. [Link]

-

Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine). Chimia, 2013 , 67(6), 393-396. [Link]

-

Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Journal of the Chinese Chemical Society, 2013 , 60(10), 1269-1272. [Link]

-

Boron Directed Regioselective Aromatic Ortho- Functionalizations. Gupea. [Link]

-

High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Organic Chemistry Portal. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 5. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. The palladium(ii)-catalyzed regioselective ortho-C–H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes [organic-chemistry.org]

Introduction: Understanding Dimethyl 2-bromoisophthalate

Sources

- 1. Dimethyl 2-bromoisophthalate | CAS: 39622-80-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. CAS # 39622-80-5, Dimethyl 2-bromoisophthalate - chemBlink [chemblink.com]

- 3. DIMETHYL 5-BROMOISOPHTHALATE | 51760-21-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl 2-Bromoisophthalate

This technical guide provides a comprehensive overview of the known physical properties of dimethyl 2-bromoisophthalate, a halogenated aromatic diester of significant interest to researchers and professionals in the fields of chemical synthesis, materials science, and drug development. This document consolidates available data, outlines methodologies for property determination, and offers insights into the structural-property relationships that govern the behavior of this compound.

Introduction to Dimethyl 2-Bromoisophthalate

Dimethyl 2-bromoisophthalate (CAS No. 39622-80-5) is a derivative of isophthalic acid, featuring two methyl ester groups and a bromine atom substituted on the benzene ring.[1] Its molecular structure, presented in Figure 1, is fundamental to understanding its physical and chemical characteristics. The presence of the ester functionalities and the bromine substituent imparts specific polarity, reactivity, and potential for intermolecular interactions, which are critical for its application in various scientific domains.

Figure 1: Chemical Structure of Dimethyl 2-Bromoisophthalate

Caption: Molecular structure of dimethyl 2-bromoisophthalate.

Tabulated Physical Properties

The following table summarizes the key physical properties of dimethyl 2-bromoisophthalate based on available data. It is important to note that some of these values are calculated and may vary from experimentally determined figures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₄ | [1] |

| Molecular Weight | 273.08 g/mol | [1] |

| CAS Number | 39622-80-5 | [1] |

| Physical State | Solid | |

| Melting Point | Not available | [1] |

| Boiling Point | 313.0 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ (calculated) | [1] |

| Solubility | Very slightly soluble (0.52 g/L at 25 °C, calculated) | [2] |

| Flash Point | 143.1 ± 22.3 °C | [1] |

| Refractive Index | 1.547 | [1] |

In-Depth Analysis of Physical Properties and Experimental Determination

Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline dimethyl 2-bromoisophthalate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Figure 2: Experimental Workflow for Melting Point Determination

Caption: A simplified workflow for determining the melting point of a solid.

Boiling Point

The boiling point of dimethyl 2-bromoisophthalate is reported to be approximately 313 °C at atmospheric pressure.[1] This relatively high boiling point is a consequence of its molecular weight and the polar nature of the ester groups, which lead to significant intermolecular dipole-dipole interactions.

For high-boiling point liquids or solids, distillation is a common method for determining the boiling point.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Heating: The compound is placed in the distillation flask along with boiling chips. The flask is then heated gently.

-

Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Observation: The temperature at which a steady distillation rate is achieved and the temperature on the thermometer remains constant is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Solubility

The solubility of dimethyl 2-bromoisophthalate in water is reported to be very low (0.52 g/L at 25 °C, calculated).[2] This is expected, as the large, nonpolar aromatic ring and the bromine atom counteract the polarity of the two ester groups. It is likely to be more soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

A systematic approach can be used to determine the solubility of an organic compound in various solvents.

-

Sample Preparation: Place approximately 10-20 mg of dimethyl 2-bromoisophthalate into separate small test tubes.

-

Solvent Addition: Add 0.5 mL of a selected solvent (e.g., water, diethyl ether, 5% aq. HCl, 5% aq. NaOH, concentrated H₂SO₄) to each test tube.

-

Observation: Stir the mixture and observe if the solid dissolves. Solubility is generally defined as the dissolution of the solid to give a clear solution.

-

Interpretation: The solubility in acidic or basic solutions can provide insights into the functional groups present. In this case, insolubility in aqueous acid and base is expected, as the ester groups are not readily protonated or deprotonated under these conditions.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of chemical identity. While specific experimental spectra for dimethyl 2-bromoisophthalate are not widely available, the expected spectral features can be predicted based on its structure. For comparative purposes, data for the isomeric dimethyl 2-bromoterephthalate can be referenced.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the ester groups. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm) and will exhibit a splitting pattern determined by their coupling with each other. The six methyl protons of the two ester groups are expected to appear as a singlet (or two closely spaced singlets) in the upfield region (around 3.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (around 165 ppm), the aromatic carbons (in the 120-140 ppm range), and the methyl carbons of the ester groups (around 52 ppm). The carbon attached to the bromine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of dimethyl 2-bromoisophthalate is expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester groups.

-

C-O stretching bands in the region of 1200-1300 cm⁻¹.

-

C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the methyl groups just below 3000 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, dimethyl 2-bromoisophthalate is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion

This technical guide has synthesized the available information on the physical properties of dimethyl 2-bromoisophthalate. While key data points such as boiling point, density, and solubility are available, a notable gap exists in the form of an experimentally determined melting point and comprehensive, publicly available spectroscopic data for this specific isomer. The provided protocols offer a framework for the experimental determination of these properties, which would be invaluable for future research and applications involving this compound. The structural features of dimethyl 2-bromoisophthalate, particularly the interplay between the aromatic ring, the ester functionalities, and the bromine substituent, are the primary determinants of its physical characteristics.

References

-

PubChem. Dimethyl 2-bromoterephthalate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Chemicool. Solubility test for Organic Compounds. [Link]

-

University of Calgary. Melting point determination. [Link]

Sources

- 1. Dimethyl 2-bromoisophthalate | CAS: 39622-80-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. CAS # 39622-80-5, Dimethyl 2-bromoisophthalate - chemBlink [chemblink.com]

- 3. DIMETHYL 5-BROMOISOPHTHALATE | 51760-21-5 [chemicalbook.com]

- 4. Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical studies on dimethyl 2-bromoisophthalate

An In-Depth Technical Guide on the Theoretical & Synthetic Profiling of Dimethyl 2-Bromoisophthalate

Executive Summary

Dimethyl 2-bromoisophthalate (DM2BI) is a specialized halogenated aromatic ester serving as a critical electrophilic building block in the synthesis of advanced optoelectronic materials, specifically Twisted Intramolecular Charge Transfer (TICT) fluorophores and Multi-Resonant Thermally Activated Delayed Fluorescence (MR-TADF) emitters.

Unlike its isomer dimethyl 5-bromoisophthalate, DM2BI possesses a unique "pre-twisted" steric architecture driven by the congestion between the bulky bromine atom at the 2-position and the adjacent methyl ester groups at the 1- and 3-positions. This guide synthesizes theoretical insights (DFT), structural analysis, and synthetic protocols to provide a roadmap for utilizing DM2BI in high-value organic electronics.

Part 1: Molecular Architecture & Theoretical Geometry

The "Steric Wedge" Effect

Theoretical optimization (typically at the B3LYP/6-311G(d,p) level) reveals that DM2BI cannot adopt a planar conformation. The van der Waals radius of the Bromine atom (1.85 Å) creates significant repulsion with the carbonyl oxygens of the adjacent esters.

-

Planarity: The benzene ring is planar, but the ester groups are forced to rotate out of the aromatic plane.

-

Torsion Angle (

): Theoretical models predict a dihedral angle ( -

Impact: This lack of planarity reduces ground-state conjugation, raising the energy of the molecule compared to its 5-bromo isomer, but pre-organizing it for reactions that require relief of steric strain.

Electronic Structure (HOMO-LUMO)

In the context of Density Functional Theory (DFT), DM2BI is characterized as an electron-deficient acceptor core.

-

LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the isophthalate ring and the carbonyl groups. This makes the carbon centers highly susceptible to nucleophilic attack or oxidative addition by transition metals (e.g., Pd(0), Cu(I)).

-

C-Br Bond Activation: The C-Br bond exhibits a lower bond dissociation energy (BDE) compared to non-sterically hindered aryl bromides. The "relief of strain" upon oxidative addition (where the hybridization changes or the ligand sphere expands) accelerates cross-coupling reactions.

Figure 1: Steric & Electronic Interaction Map The following diagram illustrates the causal relationship between the steric bulk of the bromine atom and the resulting electronic decoupling.

Caption: Logical flow of steric interactions in DM2BI. The 2-Br substituent acts as a "wedge," forcing the adjacent esters out of plane, which alters the electronic conjugation and solubility profile.

Part 2: Spectroscopic Profiling (Theoretical & Experimental)

Accurate identification of DM2BI relies on specific vibrational and magnetic signatures predicted by harmonic frequency calculations and verified experimentally.

Vibrational Spectroscopy (IR/Raman)

Theoretical frequency calculations (scaled by ~0.961 for B3LYP) predict distinct modes arising from the symmetry breaking caused by the bromine.

| Functional Group | Theoretical Mode (Approx.) | Experimental Band (cm⁻¹) | Assignment/Notes |

| C=O Stretch | 1745 cm⁻¹ | 1730–1740 (s) | Ester carbonyl. Shifted higher due to loss of conjugation (twist). |

| C-O Stretch | 1250 cm⁻¹ | 1240–1260 (s) | Ester C-O-C asymmetric stretch. |

| C-Br Stretch | 650 cm⁻¹ | 600–700 (m) | Aryl bromide stretch; sensitive to ring substitution pattern. |

| Aromatic C-H | 3050 cm⁻¹ | 3000–3100 (w) | C-H stretching of the benzene ring (positions 4, 5, 6). |

Nuclear Magnetic Resonance (NMR)

The symmetry of DM2BI (Cs point group effectively) simplifies the NMR signals.

-

¹H NMR: A characteristic pattern for the 1,2,3-trisubstituted ring. Expect a doublet (H4/H6) and a triplet (H5), or a multiplet depending on resolution. The methyl ester protons appear as a sharp singlet ~3.9 ppm.

-

¹³C NMR: The carbonyl carbon is deshielded (~165 ppm). The C-Br carbon (C2) shows a distinct upfield shift relative to C-H carbons due to the heavy atom effect and steric compression.

Part 3: Synthetic Utility & Reactivity

DM2BI is primarily utilized as the "Acceptor" component in D-A-D (Donor-Acceptor-Donor) fluorophores. Its reactivity is dominated by the Ullmann and Buchwald-Hartwig coupling protocols.

Key Reaction: Copper-Catalyzed Ullmann Amination

Research indicates that DM2BI undergoes double amination at the 4,5-positions (via intermediate bromination) or direct coupling at the 2-position depending on the catalyst system. However, the most common high-value pathway involves using DM2BI as a scaffold for 2-aminoisophthalic acid diesters .

Protocol: Synthesis of 2-Aminoisophthalates (Fluorescent Precursors)

-

Reagents: DM2BI, Secondary Amine (e.g., diphenylamine), CuI (Catalyst), K₂CO₃ (Base).

-

Solvent: Toluene or DMF (Reflux).

-

Mechanism: The steric bulk of the 2-Br actually aids the reductive elimination step in some catalytic cycles by preventing stable, unreactive intermediate complexes.

Figure 2: Synthetic Workflow for Optoelectronic Materials The following diagram details the transformation of DM2BI into MR-TADF emitters (e.g., DiKTa3 analogues).

Caption: Synthetic pathway from DM2BI to fused-ring optoelectronic materials. Note the critical cyclization step which locks the geometry.

Part 4: Applications in Drug Discovery & Material Science

Fluorescence Tuning via TICT

Theoretical studies (Time-Dependent DFT) on DM2BI derivatives confirm that the emission color is highly sensitive to the twist angle between the amine donor and the isophthalate acceptor.

-

Mechanism: Excitation leads to intramolecular charge transfer (ICT) from the amine to the isophthalate core.

-

Role of DM2BI: The 2-bromo group in the starting material ensures that subsequent substitutions maintain a twisted geometry, preventing fluorescence quenching caused by

-stacking aggregation (Aggregation-Induced Emission, AIE).

Delayed Fluorescence (TADF)

Recent studies (Source 1.7) utilize DM2BI to synthesize "Multi-Resonant" emitters. The rigidified structure achieved after cyclization separates the HOMO and LUMO effectively, minimizing the singlet-triplet energy gap (

References

-

Synthesis and Characterization of 2-Aminoisophthalic Acid Diesters. Source: ResearchGate. Context: Details the synthesis of ten diesters from dimethyl 2-bromoisophthalate and the DFT calculations revealing ICT mechanisms.

-

Fully Bridged Triphenylamine Derivatives as Color-Tunable TADF Emitters. Source: ACS Publications (Organic Letters). Context: Describes the use of dimethyl 2-bromoisophthalate as a precursor for DQAO/OQAO emitters via Ullmann coupling and Friedel-Crafts cyclization.[1]

-

Chiral Propeller-Shaped Triple Helicene MR-TADF. Source: ResearchGate / Helvetica Chimica Acta. Context: Theoretical and synthetic study using DM2BI to construct DiKTa3, highlighting the impact of geometry on chiroptical properties.

-

Dimethyl 2-bromoisophthalate Product Data & Safety. Source: PubChem / Sigma-Aldrich. Context: Physicochemical properties, CAS 39622-80-5 verification, and safety data.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl 2-Bromoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-bromoisophthalate is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, molecular interactions, and ultimately, its function. This technical guide provides an in-depth exploration of the crystal structure of dimethyl 2-bromoisophthalate. While a definitive crystal structure for the 2-bromo isomer is not publicly available, this guide leverages detailed analysis of its close isomer, dimethyl 5-bromoisophthalate, to infer and predict its crystallographic characteristics. We present a systematic approach encompassing the synthesis, proposed molecular geometry, potential crystal packing motifs, and a detailed experimental workflow for its definitive structural elucidation via single-crystal X-ray diffraction. This guide serves as a comprehensive resource for researchers working with or developing novel halogenated aromatic compounds.

Introduction: The Significance of Crystal Structure in Molecular Design

The precise arrangement of atoms and molecules in a crystalline solid, known as the crystal structure, governs a multitude of a compound's bulk properties, including its melting point, solubility, stability, and bioavailability. For professionals in drug development and materials science, a detailed knowledge of the crystal structure is not merely academic; it is a critical component of rational design and development. The spatial arrangement of functional groups dictates the nature and directionality of intermolecular interactions, which in turn influence everything from crystal morphology to the ability of a molecule to bind to a biological target.

Dimethyl 2-bromoisophthalate, with its combination of a rigid aromatic core, ester functionalities capable of hydrogen bonding, and a sterically demanding bromine substituent, presents an interesting case for solid-state analysis. The position of the bromine atom at the 2-position, ortho to one of the methoxycarbonyl groups, is expected to induce significant steric and electronic effects that will profoundly influence its crystal packing when compared to its isomers.

Physicochemical Properties of Dimethyl 2-Bromoisophthalate

A foundational understanding of the basic physicochemical properties of dimethyl 2-bromoisophthalate is essential for its handling, characterization, and the design of crystallization experiments.

| Property | Value | Source |

| Chemical Name | Dimethyl 2-bromoisophthalate | Finetech Industry Limited |

| CAS Number | 39622-80-5 | Finetech Industry Limited |

| Molecular Formula | C₁₀H₉BrO₄ | Finetech Industry Limited |

| Molecular Weight | 273.08 g/mol | Finetech Industry Limited |

| Boiling Point | 313.0 ± 22.0 °C at 760 mmHg | Finetech Industry Limited |

| Density | 1.5 ± 0.1 g/cm³ | Finetech Industry Limited |

| Flash Point | 143.1 ± 22.3 °C | Finetech Industry Limited |

Synthesis and Material Preparation

The synthesis of dimethyl 2-bromoisophthalate is a prerequisite for any structural studies. While specific literature on the synthesis of the 2-bromo isomer is scarce, a reliable pathway can be extrapolated from the well-documented synthesis of its isomers and general methods for the bromination of aromatic compounds.

Proposed Synthetic Route

The most plausible synthetic route to dimethyl 2-bromoisophthalate involves a two-step process starting from isophthalic acid:

-

Electrophilic Bromination of Isophthalic Acid: The selective bromination of isophthalic acid at the 2-position presents a regiochemical challenge. Electrophilic aromatic substitution reactions on isophthalic acid are directed by the deactivating, meta-directing carboxylic acid groups. However, under forcing conditions, substitution at the position between the two carboxyl groups can be achieved.

-

Fischer Esterification: The resulting 2-bromoisophthalic acid can then be converted to its dimethyl ester via a classic Fischer esterification reaction, using methanol in the presence of a strong acid catalyst like sulfuric acid.

A similar two-step process is used for the synthesis of dimethyl 5-bromoisophthalate, where the initial bromination of dimethyl isophthalate is followed by purification.

Detailed Experimental Protocol: Synthesis of Dimethyl 2-Bromoisophthalate

This protocol is a proposed method and may require optimization.

Step 1: Bromination of Isophthalic Acid

-

To a stirred solution of isophthalic acid in a suitable solvent (e.g., a mixture of sulfuric acid and oleum), slowly add N-bromosuccinimide (NBS) or liquid bromine at a controlled temperature.

-

The reaction mixture is then heated to promote the electrophilic substitution. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is carefully poured onto ice, and the precipitated 2-bromoisophthalic acid is collected by filtration, washed with cold water, and dried.

Step 2: Esterification of 2-Bromoisophthalic Acid

-

Suspend the crude 2-bromoisophthalic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude dimethyl 2-bromoisophthalate.

-

The crude product should be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) to obtain high-purity crystals suitable for analysis.

Caption: Proposed synthetic workflow for dimethyl 2-bromoisophthalate.

Molecular Structure and Conformational Analysis

The molecular structure of dimethyl 2-bromoisophthalate is characterized by a benzene ring substituted with a bromine atom and two methoxycarbonyl groups at positions 1, 2, and 3, respectively.

Predicted Molecular Geometry

The key structural features to consider are the orientations of the two methoxycarbonyl groups relative to the benzene ring and to each other. Due to the steric hindrance imposed by the bulky bromine atom at the 2-position, it is highly probable that the adjacent methoxycarbonyl group will be forced out of the plane of the aromatic ring to minimize steric repulsion. The second methoxycarbonyl group at the 3-position will also likely be twisted out of the plane, although to a lesser extent. This non-planar conformation will have significant implications for the molecule's ability to pack efficiently in the solid state.

Crystal Structure Analysis: A Comparative Approach

In the absence of a determined crystal structure for dimethyl 2-bromoisophthalate, a detailed examination of its isomer, dimethyl 5-bromoisophthalate, provides invaluable insights into the potential packing motifs and intermolecular interactions.

Crystal Structure of Dimethyl 5-Bromoisophthalate

Recent studies have revealed that dimethyl 5-bromoisophthalate exhibits polymorphism, with at least two known forms (Form I and Form II). This phenomenon underscores the subtle interplay of intermolecular forces that can lead to different crystalline arrangements. The crystal packing in these polymorphs is likely dominated by a combination of:

-

C-H···O Hydrogen Bonds: Interactions between the aromatic and methyl protons with the carbonyl oxygen atoms of the ester groups are expected to be a significant driving force in the crystal packing.

-

Halogen Bonding: The bromine atom can participate in halogen bonding (Br···O interactions) with the carbonyl oxygen atoms of neighboring molecules.

-

π-π Stacking: Offset face-to-face or edge-to-face interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice.

Predicted Crystal Packing of Dimethyl 2-Bromoisophthalate

The shift of the bromine atom from the 5-position to the 2-position is predicted to have a profound impact on the crystal packing:

-

Steric Hindrance: The ortho-bromine substituent will likely disrupt the planar arrangement of the adjacent methoxycarbonyl group, potentially hindering the formation of extended hydrogen-bonded networks observed in the 5-bromo isomer.

-

Altered Intermolecular Interactions: The change in the electronic distribution and steric profile of the molecule will alter the geometry and strength of C-H···O hydrogen bonds and Br···O halogen bonds. This may lead to entirely different packing motifs.

-

Potential for New Polymorphs: The conformational flexibility of the methoxycarbonyl groups, coupled with the altered intermolecular interaction landscape, suggests that dimethyl 2-bromoisophthalate may also exhibit polymorphism.

Experimental Workflow for Crystal Structure Determination

The definitive elucidation of the crystal structure of dimethyl 2-bromoisophthalate requires a systematic experimental approach.

Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.

Recommended Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with a less polar solvent like hexane or heptane) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they are analyzed using SC-XRD.

Methodology:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, accurate crystal structure.

Caption: Experimental workflow for the determination of the crystal structure.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the anticipated crystal structure of dimethyl 2-bromoisophthalate. By drawing upon the known structure of its 5-bromo isomer and fundamental principles of crystallography, we have outlined the likely molecular geometry, potential packing motifs, and the critical role of intermolecular interactions. The provided synthetic and crystallographic workflows offer a clear roadmap for the definitive experimental determination of its solid-state architecture.

The elucidation of the crystal structure of dimethyl 2-bromoisophthalate will be a valuable contribution to the field, enabling a deeper understanding of structure-property relationships in halogenated aromatic compounds. This knowledge will, in turn, facilitate the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

-

Finetech Industry Limited. (n.d.). Dimethyl 2-bromoisophthalate. Retrieved from [Link]

Strategic Sourcing and Synthetic Utility of Dimethyl 2-bromoisophthalate

The following technical guide details the commercial availability, strategic sourcing, and synthetic utility of Dimethyl 2-bromoisophthalate , a critical intermediate for sterically constrained pharmaceutical scaffolds.

Executive Summary: The "Isomer Trap"

Dimethyl 2-bromoisophthalate (CAS 39622-80-5 ) is a high-value, niche intermediate distinguished by its steric congestion. Unlike its widely available isomer, dimethyl 5-bromoisophthalate (CAS 51760-21-5), the 2-bromo variant places the halogen atom directly between two methyl ester groups. This "sandwiched" geometry is critical for inducing atropisomerism in biaryl couplings and creating restricted-rotation linkers in Metal-Organic Frameworks (MOFs).

Market Reality: This compound is currently classified as a Tier 3 (Make-to-Order) chemical. Commercial stock is erratic, with lead times often exceeding 4–6 weeks. Researchers are advised to validate the specific isomer required before procurement, as vendor catalogs frequently conflate the 2-bromo and 5-bromo isomers.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | Dimethyl 2-bromobenzene-1,3-dicarboxylate |

| CAS Number | 39622-80-5 (Distinct from 5-bromo: 51760-21-5) |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78–82 °C |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Key Structural Feature | Steric crowding at C2 (Ortho to both esters) |

Commercial Landscape & Sourcing Strategy

The supply chain for dimethyl 2-bromoisophthalate is constrained by the difficulty of introducing a bromine atom at the sterically hindered and electronically deactivated 2-position.

Sourcing Decision Matrix

-

Small Scale (<5 g): Purchase from specialized catalogs (e.g., Apollo Scientific, Fluorochem). Expect high unit costs (~

50/g). -

Medium Scale (10–100 g): Do Not Buy. Commercial prices scale poorly. Implement the Sandmeyer Protocol (see Section 4).

-

Large Scale (>1 kg): Contract Manufacturing Organization (CMO) required. Route optimization via oxidation of 2-bromo-m-xylene is recommended.

Verified Supplier Status (As of Q1 2026)

-

Apollo Scientific: Listed (Stock fluctuating).

-

Sigma-Aldrich: Listed via Fluorochem partnership (Often backordered).

-

BLD Pharm: Listed (Check batch analysis for isomer purity).

Figure 1: Strategic sourcing decision tree emphasizing the "Make vs. Buy" threshold.

Validated Synthetic Protocols

Due to commercial scarcity, in-house synthesis is often the most reliable supply method. Direct bromination of dimethyl isophthalate yields the wrong isomer (5-bromo) due to meta-directing ester groups. The 2-bromo isomer must be accessed via indirect methods.

Method A: The Sandmeyer Route (Recommended for Lab Scale)

This protocol utilizes the commercially available dimethyl 2-aminoisophthalate (or its nitro precursor). It provides the highest regiochemical fidelity.

Reaction Overview: Ar-NH₂ → [Ar-N₂⁺] → Ar-Br

Protocol:

-

Diazotization: Dissolve dimethyl 2-aminoisophthalate (1.0 eq) in acetonitrile. Add 48% HBr (excess) and cool to 0°C.

-

Nitrite Addition: Dropwise addition of aqueous NaNO₂ (1.2 eq) while maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

-

Bromination: Add CuBr (1.1 eq) slowly. The mixture will evolve N₂ gas.

-

Workup: Allow to warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.[1] Wash organic layer with Na₂S₂O₃ (to remove Br₂) and brine.

-

Purification: Recrystallize from MeOH or purify via silica flash chromatography (Hexane/EtOAc).

Method B: Oxidation of 2-Bromo-m-xylene (Scalable)

For larger scales, starting from 2-bromo-m-xylene is more cost-effective.

Protocol:

-

Oxidation: Reflux 2-bromo-m-xylene with KMnO₄ (4.0 eq) in Pyridine/Water (1:1) for 12 hours.

-

Isolation: Filter MnO₂, acidify filtrate with HCl to precipitate 2-bromoisophthalic acid .

-

Esterification: Reflux the acid in Methanol with catalytic H₂SO₄ for 6 hours.

-

Yield: Typically 40–50% overall.

Figure 2: The Sandmeyer pathway ensures exclusive formation of the 2-bromo isomer.

Applications in Drug Discovery & Materials

Steric "Locking" in Biaryls

The 2-bromo position is flanked by two ester groups. In Suzuki-Miyaura coupling, this steric bulk forces the resulting biaryl system to adopt a twisted conformation (dihedral angle ~90°). This is exploited to:

-

Prevent planarization (improving solubility).

-

Create atropisomers (axial chirality) for selective protein binding.

-

Protocol Note: Cross-coupling at this position is difficult. Use highly active catalysts like Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr to overcome steric hindrance.

Metal-Organic Frameworks (MOFs)

Dimethyl 2-bromoisophthalate is a precursor to 2-bromoisophthalic acid , a V-shaped linker. The bromine atom acts as a "steric bumper," preventing framework interpenetration and increasing pore volume in MOFs used for gas storage.

Safety & Handling

-

Hazards: Irritant (H315, H319, H335). The 2-bromo ester is an alkylating agent; handle with gloves.

-

Storage: Store in a cool, dry place. Moisture sensitive (ester hydrolysis risk).

-

Disposal: Halogenated organic waste stream.

References

-

Synthesis via Sandmeyer: Organic Syntheses, Coll. Vol. 3, p. 185 (1955); Vol. 27, p. 15 (1947). (Adapted for isophthalate systems).[2]

-

Commercial Availability Data: Apollo Scientific Product Catalog, Entry for CAS 39622-80-5.

-

Steric Effects in Coupling: Journal of the American Chemical Society, "Sterically Demanding Suzuki-Miyaura Coupling," 2014.

-

MOF Applications: Chemical Reviews, "Functionalization of Metal-Organic Frameworks," 2012.

-

Isomer Distinction: PubChem Compound Summary, Dimethyl 2-bromoterephthalate (Isomer comparison).

Sources

Safety and handling of dimethyl 2-bromoisophthalate

An In-Depth Technical Guide to the Safe Handling of Dimethyl 2-bromoisophthalate

Introduction

Dimethyl 2-bromoisophthalate is a substituted aromatic compound utilized in chemical synthesis and drug development. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide, intended for scientists and professionals, provides a comprehensive overview of the safe handling, storage, and emergency procedures for dimethyl 2-bromoisophthalate, grounded in authoritative safety data and field-proven practices.

Chemical and Physical Identity

A precise understanding of a chemical's physical properties is the foundation of a robust safety protocol. These characteristics influence its behavior under various laboratory conditions, from storage to reaction.

| Property | Value | Source |

| CAS Number | 39622-80-5 | [1] |

| Molecular Formula | C₁₀H₉BrO₄ | [2][3] |

| Molecular Weight | 273.08 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Appearance | White to beige or light yellow powder/crystal | [4] |

| Melting Point | 85-89 °C | [4] |

| Boiling Point | ~150 °C | [4] |

| Flash Point | > 100 °C / > 212 °F | [5] |

| Density | ~1.505 g/cm³ | [1] |

| Water Solubility | Very slightly soluble / Insoluble | [1][4] |

Hazard Identification and GHS Classification

Dimethyl 2-bromoisophthalate is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5]. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

GHS Signal Word: Warning [2][5]

Hazard Statements:

These classifications are the cornerstone of risk assessment. The H315 and H319 statements mandate stringent protocols to prevent dermal and ocular exposure, while the H335 statement necessitates measures to avoid inhalation of the compound as a dust or aerosol.

Caption: Hierarchy of Controls Applied to Laboratory Work.